molecular formula C15H20FN3 B11738577 [(3-fluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1855941-11-5

[(3-fluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11738577
CAS No.: 1855941-11-5
M. Wt: 261.34 g/mol
InChI Key: BJTRWTAFMLPPPW-UHFFFAOYSA-N
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Description

(3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a fluorinated phenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the fluorinated benzyl halide and react it with a pyrazole derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

(3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (3-bromophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (3-methylphenyl)methyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

(3-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1855941-11-5

Molecular Formula

C15H20FN3

Molecular Weight

261.34 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C15H20FN3/c1-12(2)10-19-11-14(9-18-19)8-17-7-13-4-3-5-15(16)6-13/h3-6,9,11-12,17H,7-8,10H2,1-2H3

InChI Key

BJTRWTAFMLPPPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC(=CC=C2)F

Origin of Product

United States

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